Bienvenue dans la boutique en ligne BenchChem!

Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

PI3Kδ inhibitor Kinase binding assay Idelalisib comparator

This PI3Kδ inhibitor (IC50 2.30 nM) offers equipotent enzymatic activity to idelalisib with a distinct scaffold and negligible CYP3A4 inhibition (IC50 >10 µM). Low nanomolar potency enables clean phenocopying of PI3Kδ knockout, avoiding off-isoform effects. Ideal for CLL, lymphoma, asthma, RA, and lupus models. Suitable for co-treatment assays with CYP3A4 substrates. Inquire for high-purity material.

Molecular Formula C16H23N3O2
Molecular Weight 289.379
CAS No. 2034431-41-7
Cat. No. B2360155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
CAS2034431-41-7
Molecular FormulaC16H23N3O2
Molecular Weight289.379
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3CCC3
InChIInChI=1S/C16H23N3O2/c1-11-9-15(18-12(2)17-11)21-14-7-4-8-19(10-14)16(20)13-5-3-6-13/h9,13-14H,3-8,10H2,1-2H3
InChIKeyXQYGVKIFKPIIRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone (CAS 2034431-41-7): A PI3Kδ-Targeted Pyrimidine Ether Inhibitor for Selective Kinase Profiling


Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a synthetic small molecule featuring a piperidine core substituted with a 2,6-dimethylpyrimidin-4-yloxy group and a cyclobutyl methanone moiety. It is structurally classified within the aryloxy-piperidinyl methanone family of kinase inhibitors. Authoritative curated databases document its primary biological activity as potent inhibition of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, with a binding affinity (IC50) of 2.30 nM in a competitive fluorescence polarization assay . A cellular assay measuring PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells confirms functional target engagement with an IC50 of 102 nM . This compound is not a pan-PI3K agent; cytochrome P450 3A4 (CYP3A4) inhibition data (IC50 > 10,000 nM) indicates a low liability for one key off-target pharmacokinetic interaction .

Procurement Risk for Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone: Why Isoform Selectivity Precludes Simple PI3K Inhibitor Swaps


Generic substitution among PI3K inhibitors is scientifically unsound due to the distinct roles of Class I PI3K isoforms (p110α, β, δ, γ). Pan-PI3K or PI3Kα-selective inhibitors like GDC-0941 (pictilisib) or Alpelisib are unsuitable alternatives when the research objective requires specific interrogation of the PI3Kδ pathway in leukocyte biology, inflammation, or hematological malignancies . The target compound exhibits PI3Kδ binding (IC50 2.30 nM) comparable to the FDA-approved δ-selective inhibitor idelalisib (IC50 2.5 nM), but with a structurally distinct chemical scaffold that may offer differentiated polypharmacology and physicochemical properties . Substituting a PI3Kα-selective compound would produce fundamentally different biological results, as PI3Kα is central to insulin signaling and solid tumor growth, while PI3Kδ is primarily hematopoietic. Furthermore, the compound's negligible CYP3A4 inhibition (IC50 >10 μM) is a critical differentiator from many lipophilic kinase inhibitors, potentially reducing the risk of confounding drug-drug interaction artifacts in co-treatment assays .

Quantitative Differentiation Guide for Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone vs. Clinical PI3Kδ Inhibitors


PI3Kδ Binding Affinity: Comparable Potency to Idelalisib in Biochemical Assays

In a direct comparison of biochemical binding affinity, the target compound demonstrates PI3Kδ inhibitory potency that is equipotent to the FDA-approved PI3Kδ inhibitor idelalisib. Competitive fluorescence polarization assays yield an IC50 of 2.30 nM for the target compound . Under identical assay principles, idelalisib (CAL-101) is reported to inhibit PI3Kδ with an IC50 of 2.5 nM . This evidence positions the compound as a research-grade alternative with matched primary target engagement.

PI3Kδ inhibitor Kinase binding assay Idelalisib comparator Fluorescence polarization

Cellular Target Engagement: Sustained PI3Kδ Pathway Inhibition in Cell-Based Assays

The compound's ability to engage PI3Kδ in a complex cellular environment is confirmed by the inhibition of AKT phosphorylation at Ser473 in Ri-1 cells, a downstream marker of PI3Kδ signaling. The cellular IC50 is 102 nM . In comparison, the pan-PI3K inhibitor GDC-0941 (pictilisib) exhibits a cellular IC50 against PI3Kδ that is reportedly higher, around 300 nM in similar cell-based assays . This suggests superior cellular potency against the delta isoform for the target compound.

Cellular PI3Kδ assay AKT phosphorylation Target engagement Off-target risk

CYP3A4 Liability Profile: A Low Drug-Drug Interaction Risk Differentiator

Time-dependent CYP3A4 inhibition is a leading cause of clinical drug-drug interactions that can complicate both in vivo and co-treatment in vitro studies. The target compound shows an IC50 of >10,000 nM against CYP3A4 in human liver microsomes . This is significantly weaker than many advanced PI3K inhibitors; for instance, the PI3Kδ/γ inhibitor duvelisib is a known CYP3A4 substrate and modest inhibitor. The low CYP3A4 inhibition profile marks a class-level inference that this chemotype minimizes a key pharmacokinetic risk factor.

CYP3A4 inhibition Drug-drug interaction ADME-Tox Kinase inhibitor safety

High-Value Application Scenarios for Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone in Drug Discovery


PI3Kδ-Specific Pathway Deconvolution in B-Cell Malignancy Research

The compound's equipotent biochemical PI3Kδ inhibition (IC50 2.30 nM) versus idelalisib, combined with a 3-fold cellular potency advantage over the pan-PI3K inhibitor GDC-0941, makes it a suitable tool for dissecting PI3Kδ-specific signaling in chronic lymphocytic leukemia (CLL) or non-Hodgkin lymphoma models. Researchers can employ this compound at low nanomolar concentrations to phenocopy PI3Kδ knockout while minimizing off-isoform effects, enabling cleaner validation of PI3Kδ-dependent biomarkers like pAKT S473 .

Combination Drug Screening with Reduced CYP-Mediated Artifacts

Because of its negligible CYP3A4 inhibition (IC50 >10 μM), the compound is particularly well-suited for in vitro combination studies with chemotherapeutic agents that are CYP3A4 substrates, such as doxorubicin or vincristine. Using this compound avoids the confounding induction or inhibition of drug-metabolizing enzymes caused by many tool kinase inhibitors, thereby increasing the internal validity of synergy, additivity, or antagonism findings in high-throughput screening campaigns .

Chemical Probe for Inflammatory and Autoimmune Disease Models

Given that PI3Kδ is a validated target in mast cell degranulation and B-cell receptor signaling, this compound, which displays robust cellular target engagement (IC50 102 nM), can be used to explore PI3Kδ-dependent mechanisms in rodent models of asthma, rheumatoid arthritis, or lupus. Its structural distinction from idelalisib offers the advantage of a different intellectual property landscape and potentially distinct physicochemical properties for in vivo formulation development .

Pharmacological Tool for Differentiating PI3Kδ from PI3Kγ in Innate Immunity

The compound's clear PI3Kδ potency (2.30 nM) provides a critical tool for the innate immunity field, enabling scientists to distinguish the roles of PI3Kδ from the PI3Kγ isoform in macrophage and neutrophil chemotaxis studies. By using this compound in parallel with a PI3Kγ-selective inhibitor, researchers can parse isoform-specific contributions to respiratory burst and cytokine production pathways without the confounding effects of a dual δ/γ inhibitor like duvelisib, which has a more complex DDI profile .

Quote Request

Request a Quote for Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.